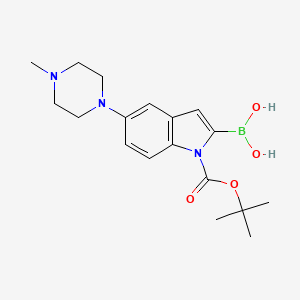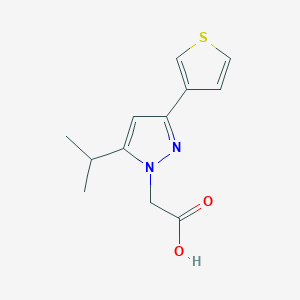![molecular formula C9H15F2NO B13334112 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro ring system with an oxygen and nitrogen atom, making it a versatile scaffold in medicinal chemistry and other scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Various substitution reactions can be performed to introduce different substituents on the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and inhibiting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
1-oxa-8,10-diazaspiro[5.5]undecane: Contains additional nitrogen atoms in the spiro ring.
9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane: A closely related compound with a different substitution pattern.
Uniqueness
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C9H15F2NO |
|---|---|
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
4,4-difluoro-1-oxa-8-azaspiro[5.5]undecane |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-5-13-8(6-9)2-1-4-12-7-8/h12H,1-7H2 |
InChI-Schlüssel |
ILLSMGMKHKGYHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(CCO2)(F)F)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


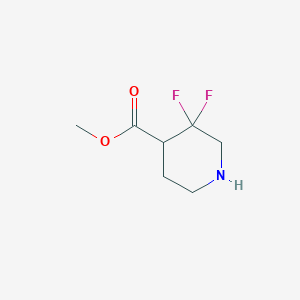
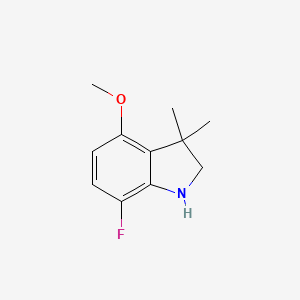
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
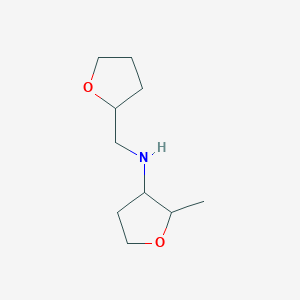
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
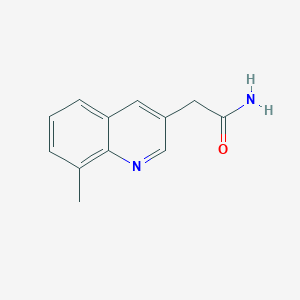
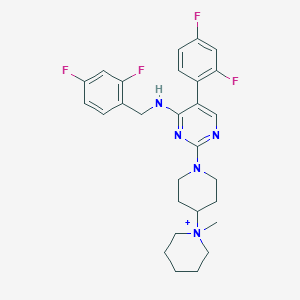
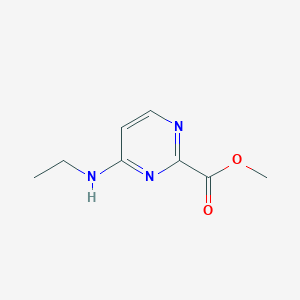
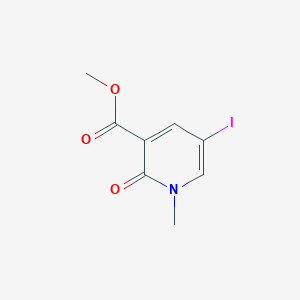

![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
